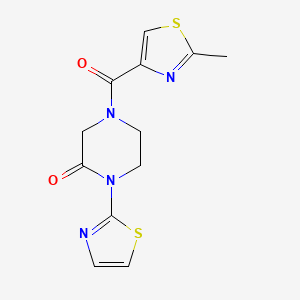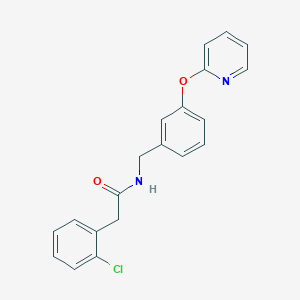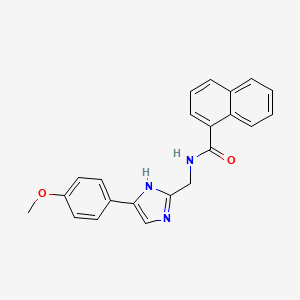![molecular formula C21H16FN3O2 B2840575 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(4-fluorobenzoyl)phenyl)methanone CAS No. 1797183-94-8](/img/structure/B2840575.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(4-fluorobenzoyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoyl group, which is a common functional group in organic chemistry consisting of a carbonyl group (C=O) bonded to a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the benzoyl group. Without specific information, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the benzoyl group would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyrimidine ring could potentially participate in reactions with nucleophiles or electrophiles, and the carbonyl group in the benzoyl group could be involved in various reactions such as reductions or nucleophilic acyl substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Formulation Development for Poorly Water-Soluble Compounds
A study focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound, aiming to increase in vivo exposure for early toxicology and clinical studies. This research highlights the importance of solubilized, precipitation-resistant formulations for achieving higher plasma concentrations, which is crucial for the successful evaluation of poorly soluble compounds (Burton et al., 2012).
Synthesis of Hexahydropyrimidine Derivatives
Another study explored the synthesis of 1,3-disubstituted hexahydropyrimidine derivatives from dibenzoylmethane, acetylacetone, and ethyl acetoacetate, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Saleh et al., 2014).
PET Imaging Agents for Parkinson's Disease
Research on the synthesis of HG-10-102-01, a potential PET imaging agent for imaging the LRRK2 enzyme in Parkinson's disease, illustrates the application of pyrimidine derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Synthesis of Tetrazolo[1,5-a]pyrimidin-6-yl Derivatives
The synthesis of tetrazolo[1,5-a]pyrimidin-6-yl derivatives through a three-component condensation process without the need for a catalyst demonstrates the potential for efficient synthesis of complex pyrimidine structures, which could have various scientific and industrial applications (Gein et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c22-16-7-5-14(6-8-16)20(26)17-3-1-2-4-18(17)21(27)25-10-9-19-15(12-25)11-23-13-24-19/h1-8,11,13H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYODNACBBFXFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC=C3C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(4-fluorobenzoyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2840492.png)

![Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2840497.png)

![4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2840499.png)
![1-(3-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2840502.png)


![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B2840506.png)
![Decahydro-1H-cyclohepta[c]pyridine hydrochloride](/img/structure/B2840507.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2840508.png)
![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2840511.png)
![N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2840513.png)
